2-Methoxy-1,3,2-dioxarsolane
Description
2-Methoxy-1,3,2-dioxarsolane is a heterocyclic compound featuring a five-membered ring containing arsenic, two oxygen atoms, and a methoxy (-OCH₃) substituent. The arsenic atom in the ring imparts distinct electronic and reactive properties compared to purely organic heterocycles. Such compounds are of interest in organometallic chemistry, catalysis, and materials science due to arsenic’s unique bonding characteristics .
Properties
CAS No. |
58669-55-9 |
|---|---|
Molecular Formula |
C3H7AsO3 |
Molecular Weight |
166.01 g/mol |
IUPAC Name |
2-methoxy-1,3,2-dioxarsolane |
InChI |
InChI=1S/C3H7AsO3/c1-5-4-6-2-3-7-4/h2-3H2,1H3 |
InChI Key |
DSGLFNLDOGVBAX-UHFFFAOYSA-N |
Canonical SMILES |
CO[As]1OCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3,2-dioxarsolane typically involves the reaction of arsenic trioxide with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Methoxy-1,3,2-dioxarsolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3,2-dioxarsolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert it into different arsenic-containing species.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of functionalized arsenic compounds.
Scientific Research Applications
2-Methoxy-1,3,2-dioxarsolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the production of advanced materials and as a precursor for other organoarsenic compounds.
Mechanism of Action
The mechanism by which 2-Methoxy-1,3,2-dioxarsolane exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to engage in specific binding interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between 2-Methoxy-1,3,2-dioxarsolane and structurally related compounds:
*Note: Data for 2-Methoxy-1,3,2-dioxarsolane are inferred from analogous structures.
Key Observations:
Heteroatom Influence :
- The arsenic atom in dioxarsolanes introduces significant mass and polarizability, leading to higher molecular weights (e.g., 184.45 g/mol for the chloro derivative) compared to oxygen-based dioxolanes (e.g., 104.10 g/mol for 2-Methoxy-1,3-dioxolane) .
- Arsenic’s metalloid nature enhances electrophilicity at the ring, making dioxarsolanes more reactive toward nucleophiles than purely organic analogs.
Substituent Effects :
- The methoxy group in 2-Methoxy-1,3-dioxolane donates electron density via resonance, stabilizing the ring and increasing solubility in polar solvents .
- In contrast, the chloro substituent in 2-Chloro-4-methyl-1,3,2-dioxarsolane enhances electrophilicity, facilitating substitution reactions at the arsenic center .
Physical Properties :
- Arsenic-containing compounds typically exhibit higher boiling points and lower volatility due to increased molecular mass and intermolecular interactions.
- Oxygen-based dioxolanes like 1,3-Dioxolane are volatile and widely used as solvents or reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
